molecular formula C8H18O2 B6616415 5-methoxy-2,2-dimethylpentan-1-ol CAS No. 1477843-76-7

5-methoxy-2,2-dimethylpentan-1-ol

Cat. No.: B6616415
CAS No.: 1477843-76-7
M. Wt: 146.23 g/mol
InChI Key: IQZXWRRZPIOGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-2,2-dimethylpentan-1-ol is an organic compound with the molecular formula C8H18O2 It is a derivative of pentanol, characterized by the presence of a methoxy group and two methyl groups on the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2,2-dimethylpentan-1-ol typically involves the alkylation of 2,2-dimethylpentan-1-ol with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2,2-dimethylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: 5-methoxy-2,2-dimethylpentanal or 5-methoxy-2,2-dimethylpentanoic acid.

    Reduction: 2,2-dimethylpentane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-methoxy-2,2-dimethylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-methoxy-2,2-dimethylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethylpentan-1-ol: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    5-methoxy-2-methylpentan-1-ol: Has one less methyl group, affecting its steric and electronic properties.

    5-methoxy-2,2-dimethylhexan-1-ol: Contains an additional carbon atom, leading to variations in its physical and chemical behavior.

Uniqueness

5-methoxy-2,2-dimethylpentan-1-ol is unique due to the presence of both the methoxy and two methyl groups on the second carbon atom. This structural feature imparts distinct steric and electronic properties, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

5-methoxy-2,2-dimethylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-8(2,7-9)5-4-6-10-3/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZXWRRZPIOGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCOC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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